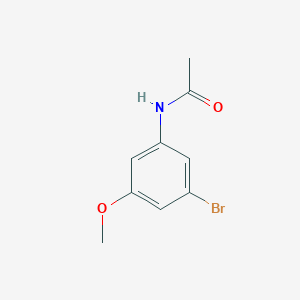
N-(3-bromo-5-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-5-methoxyphenyl)acetamide: is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom at the 3-position and a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-5-methoxyphenyl)acetamide typically involves the acylation of 3-bromo-5-methoxyaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Material: 3-bromo-5-methoxyaniline
Reagent: Acetic anhydride or acetyl chloride
Base: Pyridine or triethylamine
Solvent: Dichloromethane or another suitable organic solvent
Reaction Conditions: Room temperature to reflux
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(3-bromo-5-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: N-(3-substituted-5-methoxyphenyl)acetamide derivatives.
Oxidation: N-(3-bromo-5-hydroxyphenyl)acetamide or N-(3-bromo-5-formylphenyl)acetamide.
Reduction: N-(3-bromo-5-methoxyphenyl)ethylamine.
Scientific Research Applications
Chemistry: N-(3-bromo-5-methoxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it suitable for various transformations, including nucleophilic substitution and coupling reactions .
Biology and Medicine: This compound may be explored for its potential biological activities. Derivatives of acetanilide have been studied for their analgesic, anti-inflammatory, and antipyretic properties. This compound could be investigated for similar pharmacological effects .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its bromine and methoxy substituents provide unique properties that can be leveraged in various applications .
Mechanism of Action
The mechanism of action of N-(3-bromo-5-methoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and methoxy group could influence its binding affinity and selectivity towards these targets. Detailed studies would be required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
- N-(2-bromo-5-methoxyphenyl)acetamide
- N-(4-bromo-5-methoxyphenyl)acetamide
- N-(3-chloro-5-methoxyphenyl)acetamide
Comparison: N-(3-bromo-5-methoxyphenyl)acetamide is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its analogs. For instance, the 3-position bromine may offer different steric and electronic effects compared to the 2- or 4-position, leading to variations in reaction outcomes and pharmacological properties .
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
N-(3-bromo-5-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H10BrNO2/c1-6(12)11-8-3-7(10)4-9(5-8)13-2/h3-5H,1-2H3,(H,11,12) |
InChI Key |
AVTDLCBEBQRRRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


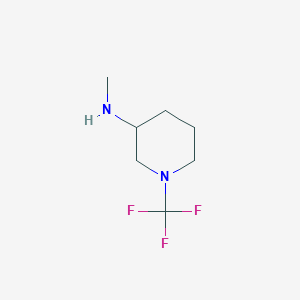
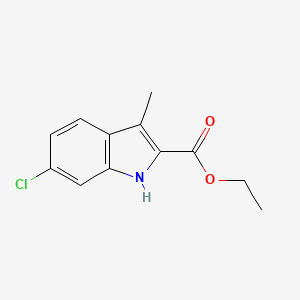
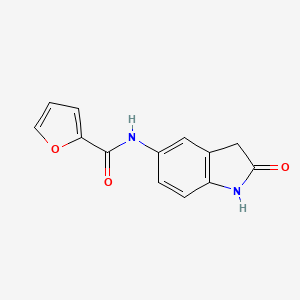

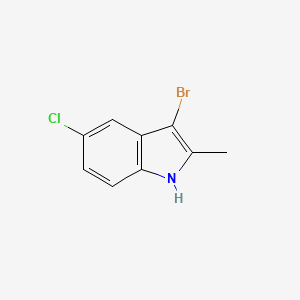
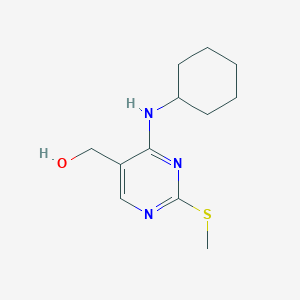
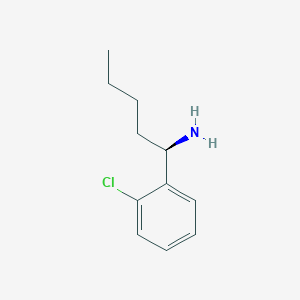





![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)

